
1-(4-(Hydroxymethyl)benzyl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Hydroxymethyl)benzyl)pyridin-2(1H)-one is a heterocyclic compound that features a pyridinone core with a benzyl group substituted at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Hydroxymethyl)benzyl)pyridin-2(1H)-one typically involves the following steps:
Formation of the Benzyl Intermediate: The benzyl intermediate can be synthesized through the reaction of benzyl chloride with a suitable hydroxyl-containing compound under basic conditions.
Coupling with Pyridinone: The benzyl intermediate is then coupled with pyridinone under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-(Hydroxymethyl)benzyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The pyridinone ring can be reduced to form a dihydropyridinone derivative.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
Oxidation: Formation of 1-(4-(Carboxyl)benzyl)pyridin-2(1H)-one.
Reduction: Formation of 1-(4-(Hydroxymethyl)benzyl)dihydropyridin-2(1H)-one.
Substitution: Formation of various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
1-(4-(Hydroxymethyl)benzyl)pyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(4-(Hydroxymethyl)benzyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-(Methoxymethyl)benzyl)pyridin-2(1H)-one
- 1-(4-(Ethoxymethyl)benzyl)pyridin-2(1H)-one
- 1-(4-(Hydroxymethyl)phenyl)pyridin-2(1H)-one
Uniqueness
1-(4-(Hydroxymethyl)benzyl)pyridin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxymethyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C13H13NO2 |
|---|---|
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
1-[[4-(hydroxymethyl)phenyl]methyl]pyridin-2-one |
InChI |
InChI=1S/C13H13NO2/c15-10-12-6-4-11(5-7-12)9-14-8-2-1-3-13(14)16/h1-8,15H,9-10H2 |
Clave InChI |
OINHGEBQNPOQFY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)N(C=C1)CC2=CC=C(C=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




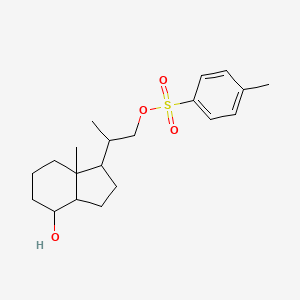
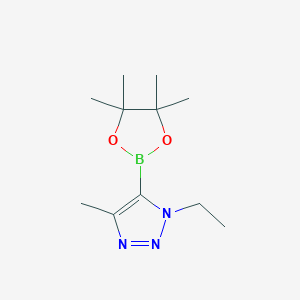

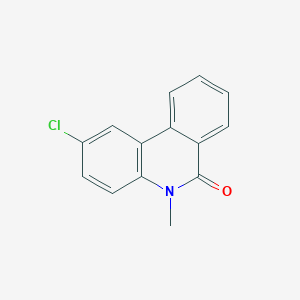
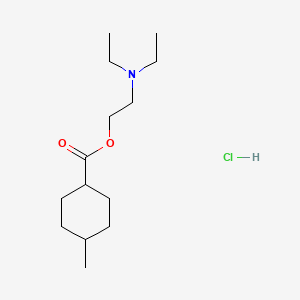
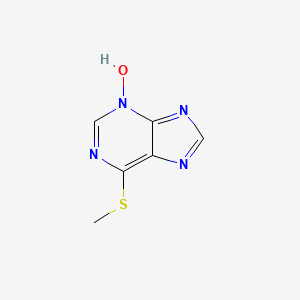
![{1-[(4-Chlorophenyl)methyl]-5-methyl-1H-indol-3-yl}acetic acid](/img/structure/B13991129.png)
![N-[(4-chlorophenyl)sulfonyl]-1-naphthamide](/img/structure/B13991130.png)
![(2E)-2-[2-(hydroxymethyl)phenyl]-2-methoxyimino-N-methylacetamide](/img/structure/B13991135.png)
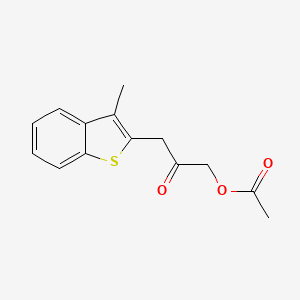
![6-Bromo-3-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13991142.png)

